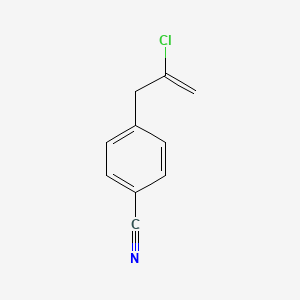

2-Chloro-3-(4-cyanophenyl)-1-propene

Description

The strategic incorporation of halogen atoms and cyano groups into organic molecules is a cornerstone of modern synthetic and medicinal chemistry. These functional groups impart unique electronic properties and offer versatile handles for further chemical transformations, making them invaluable in the design of new materials and therapeutic agents.

Halogenated alkenes, particularly those with a propene backbone, are highly versatile intermediates in organic synthesis. essentialchemicalindustry.orgwikipedia.org The presence of a halogen atom on the double bond or in an allylic position introduces a site of reactivity that can be exploited in a myriad of chemical transformations. unacademy.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ncert.nic.in

Halogenated propenes are key substrates in a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. researchgate.netnobelprize.orgmdpi.com These reactions allow for the efficient construction of complex molecular skeletons from readily available precursors. For instance, the chlorine atom in a 2-chloroallyl compound can be readily displaced or participate in oxidative addition to a transition metal catalyst, initiating a catalytic cycle. google.comontosight.ai The double bond itself can also undergo a range of addition reactions. The versatility of these halogenated propene units makes them valuable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

The 4-cyanophenyl group, an aromatic nitrile, is more than just a simple structural component; it is a powerful electronic modulator and a versatile synthetic intermediate. The cyano group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and any attached functional groups. This electronic modulation can affect the reactivity of the molecule, the stability of reaction intermediates, and the photophysical properties of the final product.

In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups and can form key interactions with biological targets. acs.org Furthermore, aromatic nitriles are stable under a wide range of reaction conditions and can be transformed into other valuable functional groups, such as amines, amides, and carboxylic acids, providing further synthetic utility. wikipedia.org The 4-cyanophenyl moiety is a common feature in liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials due to its ability to influence molecular packing and electronic properties.

While dedicated research focusing exclusively on 2-Chloro-3-(4-cyanophenyl)-1-propene is not extensively documented in peer-reviewed literature, its structural motifs suggest clear research trajectories based on studies of related compounds. The molecule is essentially a substituted styrene (B11656), a class of compounds that are pivotal in polymer science and as intermediates in fine chemical synthesis. mcgroup.co.uk

Current research on structurally similar halogenated styrenes often explores their utility as monomers in polymerization reactions to create polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics. nih.gov Another significant area of investigation is their use as building blocks in medicinal chemistry. The combination of a reactive allylic chloride and an electronically active cyanophenyl group makes this compound a prime candidate for library synthesis, where the chlorine can be displaced by various nucleophiles in cross-coupling reactions to generate a diverse range of new chemical entities for biological screening. nih.govmdpi.com

Furthermore, the reactivity of the allylic chloride system suggests its potential application in the synthesis of complex heterocyclic structures and as a precursor for creating novel ligands for catalysis. Research on related 2-chloroallyl compounds demonstrates their utility in a variety of nucleophilic substitution and cycloaddition reactions. google.comontosight.ai Therefore, it is anticipated that future research on this compound would focus on leveraging its dual reactivity for the efficient construction of novel and functional molecules. A plausible synthetic route to this compound could involve the Wittig reaction between 4-cyanobenzaldehyde (B52832) and a chloromethyl phosphonium (B103445) ylide, a standard method for alkene synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgsciepub.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 731772-74-0 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Boiling Point (Predicted) | 290.4°C at 760 mmHg |

| Flash Point (Predicted) | 120.3°C |

| Density (Predicted) | 1.13 g/cm³ |

| Synonyms | 4-(2-chloroprop-2-enyl)benzonitrile |

This data is based on predicted values from chemical suppliers. alfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKIMQLEKYNICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641142 | |

| Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-74-0 | |

| Record name | Benzonitrile, 4-(2-chloro-2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 4 Cyanophenyl 1 Propene and Its Derivatives

Precursor Synthesis and Strategic Functionalization

The assembly of the target compound, 2-Chloro-3-(4-cyanophenyl)-1-propene, relies on the initial preparation of its fundamental building blocks: the substituted aromatic ring and the functionalized propene chain.

Elaboration of 4-Substituted Benzonitrile Building Blocks

The 4-cyanophenyl moiety is a crucial component, and its synthesis can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Common methods for introducing a cyano group onto a benzene (B151609) ring, particularly at the para position, include:

Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine, such as 4-aminobenzoic acid or a related aniline (B41778) derivative, followed by treatment with a copper(I) cyanide salt. orgsyn.orgorgsyn.org

Dehydration of Amides: Aromatic amides, which can be derived from corresponding carboxylic acids, can be dehydrated using various reagents like thionyl chloride, phosphorus pentoxide, or cyanuric chloride to yield the nitrile. orgsyn.orgresearchgate.net

Nucleophilic Aromatic Substitution: For substrates with a suitable leaving group (e.g., a halogen) at the para position and activated by an electron-withdrawing group, direct displacement with a cyanide salt (e.g., NaCN or KCN) can be an effective strategy.

Direct Cyanation: Methods have been developed for the direct introduction of a cyano group onto an aromatic ring that is susceptible to electrophilic substitution, using reagents like chlorosulfonyl isocyanate. orgsyn.org

The table below summarizes some of these synthetic routes.

| Starting Material | Reagent(s) | Product | Key Transformation |

| 4-Aminobenzonitrile Precursor | 1. NaNO₂, HCl2. CuCN | 4-Cyanophenyl derivative | Diazotization followed by Sandmeyer reaction |

| 4-Carboxybenzaldehyde | 1. NH₂OH·HCl2. Acetic anhydride | 4-Cyanobenzaldehyde (B52832) | Oximation followed by dehydration |

| 4-Bromobenzonitrile (B114466) | Metal Cyanide (e.g., CuCN) | 4-Cyanophenyl derivative | Nucleophilic substitution |

| Benzene derivative | Chlorosulfonyl isocyanate, then DMF | 4-Cyanophenyl derivative | Electrophilic cyanation |

This table presents generalized pathways for synthesizing 4-substituted benzonitriles.

Construction of the Chloro-Propene Framework

The 2-chloro-1-propene unit provides the reactive allylic framework of the target molecule. The synthesis of such allylic chlorides can be approached from several angles. organic-chemistry.org A common strategy involves the transformation of allylic alcohols. organic-chemistry.org

Key methods include:

From Allylic Alcohols: Allylic alcohols can be converted to the corresponding chlorides using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or concentrated hydrochloric acid under appropriate conditions. organic-chemistry.org

From Allylic Acetates: Transformation of allylic acetates into allyl chlorides can be achieved using reagents such as acetyl chloride in ethanol. organic-chemistry.org

Chlorination of Alkenes: Direct chlorination of propene or its derivatives can lead to the desired framework, though control of regioselectivity to obtain the 2-chloro isomer is a critical consideration.

Carbon-Carbon Bond Formation Strategies Central to the Compound's Assembly

The crucial step in synthesizing this compound is the formation of the carbon-carbon bond that links the 4-cyanophenyl ring to the chloro-propene tail.

Olefin Functionalization via Nucleophilic Additions

While not the most direct route to the final product, nucleophilic addition strategies are fundamental in forming C-C bonds with olefins. nih.gov In the context of this synthesis, a 4-cyanophenyl nucleophile could theoretically be added to a suitable three-carbon electrophile. More commonly, allylic C-H alkylation methods, often catalyzed by transition metals like palladium, allow for the direct coupling of a nucleophile with an olefin. acs.org This involves the activation of a C-H bond at the allylic position of an alkene, followed by coupling with a suitable nucleophile. acs.org

Transition-Metal Catalyzed Coupling Reactions Incorporating Vinylic and Allylic Species

Transition-metal catalysis is a powerful and widely used tool for forming C-C bonds between sp²-hybridized carbon atoms (as in the aryl ring) and sp³ or sp² carbons of an allylic or vinylic partner. umb.edursc.org Several named reactions are central to this approach.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide. umb.edu For the target molecule, this could involve reacting 4-cyanophenylboronic acid with 2,3-dichloropropene, catalyzed by a palladium complex. A transition-metal-free variant for coupling arylboronic acids with allylic bromides has also been reported, offering a more environmentally friendly option. organic-chemistry.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. umb.edu A potential route could involve the reaction of 4-bromobenzonitrile with an appropriate propene derivative.

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. umb.edu

Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. umb.edu

The table below compares key features of these cross-coupling reactions.

| Reaction Name | Aryl Partner | Allyl/Vinyl Partner | Catalyst | Key Features |

| Suzuki-Miyaura | Arylboronic acid/ester | Allylic/Vinylic Halide | Palladium | Tolerant to many functional groups; boronic acids are often stable. umb.edu |

| Heck | Aryl Halide/Triflate | Alkene | Palladium | Direct coupling with alkenes; regioselectivity can be a factor. umb.edu |

| Negishi | Aryl Halide | Allylic/Vinylic Organozinc | Palladium or Nickel | Organozinc reagents are highly reactive. umb.edu |

| Kumada | Aryl Grignard | Allylic/Vinylic Halide | Palladium or Nickel | Grignard reagents are highly reactive and basic, limiting functional group tolerance. umb.edu |

This table provides a comparative overview of major transition-metal catalyzed cross-coupling reactions applicable to the synthesis.

Rearrangement-Based Synthetic Pathways for Isomeric Forms

Syntheses involving allylic systems are often complicated by the potential for allylic rearrangements, where the double bond shifts its position. wikipedia.orgmasterorganicchemistry.com This occurs because the intermediate in a substitution reaction is often a delocalized allylic carbocation or occurs via a concerted mechanism where the nucleophile attacks the end of the pi-system. wikipedia.orgspcmc.ac.in

These rearrangements can occur through mechanisms such as:

S_N_1' Reaction: In reactions proceeding through a carbocation intermediate (S_N_1 conditions), the nucleophile can attack at either end of the allylic system, leading to a mixture of the direct substitution product and the rearranged product. spcmc.ac.in

S_N_2' Reaction: This is a concerted mechanism where the nucleophile attacks the carbon at the opposite end of the double bond from the leaving group, causing the double bond to shift and the leaving group to depart simultaneously. wikipedia.orgspcmc.ac.in This pathway can be favored when steric hindrance prevents a direct S_N_2 attack. wikipedia.org

For the synthesis of this compound, if the key bond formation occurs via nucleophilic substitution on an allylic substrate, the formation of the isomeric compound, 1-Chloro-3-(4-cyanophenyl)-1-propene, is a distinct possibility. The ratio of these products would depend on the specific substrates, reaction conditions, and the nature of the catalyst or reagents used. wikipedia.orgmasterorganicchemistry.com

Stereochemical Control in the Formation of this compound

The precise three-dimensional arrangement of atoms is crucial in determining the properties and reactivity of a molecule like this compound. Achieving control over its stereochemistry during synthesis is a significant challenge that can be addressed through various strategic approaches.

Regioselective Synthesis via Directed Reactions

Regioselectivity, the control over which position on a molecule reacts, is fundamental in the synthesis of allylic halides. The formation of this compound requires the specific placement of the chlorine atom at the C2 position of the propene backbone. This can be achieved through directed reactions where functional groups on the substrate or specific reagents guide the reaction to the desired outcome.

For instance, the synthesis of multifunctional allylic amines via the hydrosilylation of propargylic amines has been shown to be highly regioselective, utilizing a PtCl2/XantPhos catalyst system to deliver the product in high yields. qub.ac.uk This principle of directing a reaction to a specific position on an unsaturated system could be conceptually applied to a suitable precursor for this compound. Similarly, zirconium-mediated SN2' substitution reactions of allylic chlorides have demonstrated high regio- and stereospecificity, offering a pathway to convert allylic chlorides into allylic alcohols. nih.gov While this is the reverse of the required transformation, it underscores the potential for high regiocontrol in reactions involving allylic systems.

In the context of allylic C-H functionalization, palladium-catalyzed reactions have emerged as powerful tools, though controlling regioselectivity can be challenging. researchgate.net Another approach involves the regioselective opening of strained molecules like [1.1.1]propellane with allylic zinc halides, which proceeds with exceptional control. nih.govnih.gov Furthermore, protocols for the synthesis of allylic sulfides from allylic hydrocarbons using DDQ-mediated oxidative dehydrogenation also exhibit regioselectivity. rsc.org These examples highlight a range of strategies that could be adapted to control the regiochemical outcome in the synthesis of the target molecule.

Consideration of Diastereoselective and Enantioselective Approaches

When synthetic intermediates possess one or more stereocenters, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration becomes critical. For a molecule like this compound, if its precursors are chiral, diastereoselective and enantioselective methods are paramount.

Diastereoselective Approaches: The formation of products with multiple stereocenters often requires diastereocontrol. For example, palladium-catalyzed allyl-allyl cross-coupling of prochiral allylboronates with prochiral allyl chlorides can deliver products with adjacent stereocenters with good diastereoselection (4:1 to 14:1 dr). nih.gov Cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, can also yield highly substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of complex heterocyclic structures like substituted pyrrolidines, constructing up to three stereogenic centers in a single operation. nih.govnih.gov These strategies, which control the relative orientation of newly formed stereocenters, are relevant when considering the synthesis of complex derivatives or precursors of the target compound.

Enantioselective Approaches: Enantioselective catalysis aims to produce one enantiomer of a chiral molecule preferentially. This is often achieved using chiral catalysts.

Titanium-based catalysts have been successfully used for the enantioselective dichlorination of simple allylic alcohols. nih.gov

Iridium-catalyzed asymmetric allylic substitution using aqueous solutions of nucleophiles provides access to a broad range of chiral intermediates with excellent enantioselectivity (up to >99% ee). ethz.ch

Palladium catalysis is a cornerstone of enantioselective allylic substitution, with extensive research focused on the design of chiral ligands to induce high enantioselectivity in alkylation, amination, and etherification reactions. acs.orgnih.gov The choice of ligand, such as phosphoramidites or P,S-ligands, is crucial for achieving high regio- and enantiocontrol. acs.org

These enantioselective methods could be applied to create chiral intermediates on the pathway to stereochemically pure derivatives of this compound.

Investigation of Novel Catalytic Systems in the Synthesis of Related Allylic Halides

The direct and selective synthesis of allylic halides often relies on the development of innovative catalytic systems that can operate under mild conditions with high efficiency and selectivity. Research into this area provides a toolbox of potential methods for the synthesis of this compound.

One notable advancement is the use of selenocatalysis for allylic chlorination. Phenylselenenyl chloride (PhSeCl) can catalyze the ene-type oxidation of olefins using N-chlorosuccinimide (NCS) as the chlorine source. acs.orgresearchgate.net This method offers a practical route for selective allylic chlorination using readily available reagents. acs.org

Transition metal catalysis remains a dominant area of investigation.

Titanium: A titanium-based catalytic system has been developed for the enantioselective dichlorination of allylic alcohols, providing a method to create stereochemically defined dichloroalcohols. nih.gov

Palladium: Palladium-catalyzed asymmetric allylic functionalization is a well-established field. researchgate.net These reactions typically proceed through a double SN2 mechanism, allowing for the retention of configuration. pearson.com The versatility of palladium catalysts, often used with ligands like triphenylphosphine (B44618) (PPh₃), allows for a wide range of transformations. acs.orgnih.govpearson.com

Iridium: Chiral iridium catalysts have been employed for highly enantioselective allylic alkylation and substitution reactions, demonstrating robustness and compatibility with various nucleophiles. ethz.chnih.gov

Nickel: Dual catalysis systems using both photoredox and nickel catalysts have enabled the chemoselective functionalization of tertiary allylic C-H bonds, showcasing a novel approach to creating complex chiral molecules. researchgate.net

The table below summarizes key features of various catalytic systems applicable to the synthesis of allylic chlorides and related chiral compounds.

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| Phenylselenenyl chloride (PhSeCl) / NCS | Allylic Chlorination | Simple Olefins | Uses readily available reagents; selective for allylic C-H bonds. acs.orgresearchgate.net |

| Titanium / Chiral Schiff Base | Enantioselective Dichlorination | Allylic Alcohols | Provides stereoselective access to dichloroalcohol building blocks. nih.gov |

| Palladium / Chiral Ligands (e.g., PHOX, Phosphoramidites) | Enantioselective Allylic Substitution | Allylic Carbonates, Alcohols | Highly versatile; extensive ligand development for high ee and regioselectivity. acs.orgnih.gov |

| Iridium / Chiral Ligands | Enantioselective Allylic Substitution | Allylic Carbonates | Robust catalyst system; compatible with aqueous nucleophiles; high enantioselectivity. ethz.ch |

| Nickel / Photoredox Catalyst | Allylic C-H Functionalization | Allyl Ethers | Enables functionalization of traditionally unreactive C-H bonds; excellent diastereo- and enantioselectivity. researchgate.net |

These catalytic systems represent the forefront of research into the selective formation of allylic halides and related structures, offering promising strategies for the controlled synthesis of this compound.

Chemical Reactivity and Mechanistic Insights into 2 Chloro 3 4 Cyanophenyl 1 Propene

Reactivity Profiles of the Vinylic Halide Functionality

The chlorine atom in 2-Chloro-3-(4-cyanophenyl)-1-propene is attached to an sp²-hybridized carbon atom of the double bond, classifying it as a vinylic halide. This configuration significantly influences its reactivity, particularly in substitution and elimination reactions, making it generally less reactive than its saturated alkyl halide counterparts in traditional SN2 reactions. libretexts.orgbrainly.in The sp² carbon is more electronegative than an sp³ carbon, resulting in a shorter, stronger carbon-halogen bond. youtube.com

Vinylic halides are typically resistant to direct backside nucleophilic attack as required by the SN2 mechanism due to steric hindrance from the plane of the double bond and electrostatic repulsion from the pi-electron cloud. libretexts.org Similarly, the formation of a vinylic carbocation required for an SN1 reaction is highly unfavorable and energetically costly. youtube.com

However, substitution can occur through alternative pathways in analogous systems. One such pathway is the SN2' reaction (Substitution, Nucleophilic, Bimolecular, with allylic rearrangement) . In this mechanism, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), leading to a concerted shift of the pi-bond and expulsion of the leaving group from the vinylic position (the α-carbon). For this compound, this would involve the nucleophile attacking the CH₂ group, with the double bond shifting and the chloride ion departing.

Another potential, though less common, pathway for vinylic halides is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. acs.org This multi-step chain reaction involves the formation of a vinyl radical intermediate and is typically initiated by solvated electrons or photochemical stimuli.

Table 1: Predicted Reactivity in Nucleophilic Substitution

| Reaction Type | Nucleophile (Example) | Plausible Mechanism | Predicted Outcome |

|---|---|---|---|

| Direct Substitution | OH⁻, RO⁻ | SN1 / SN2 | Highly Unlikely / No Reaction libretexts.orgyoutube.com |

| Allylic Substitution | R₂CuLi (Gilman reagents) | SN2' | Substitution with allylic rearrangement |

| Radical Substitution | NH₂⁻ in liquid NH₃ | SRN1 | Potential substitution under specific radical-initiating conditions acs.org |

Elimination reactions, specifically dehydrohalogenation, are a common pathway for halides. organicmystery.com When treated with a strong, non-nucleophilic base, this compound can undergo β-elimination. In this molecule, the hydrogen atoms on the benzylic carbon (the carbon attached to the phenyl ring) are the β-hydrogens. The abstraction of one of these protons by a base can lead to the formation of a new pi-bond and the expulsion of the chloride ion.

This E2 (Elimination, Bimolecular) reaction is a concerted process. libretexts.org The expected product would be 4-(prop-1-en-2-ynyl)benzonitrile or an allenic system, depending on the reaction conditions and the precise mechanism of elimination. The formation of a highly unsaturated conjugated system, including an alkyne or allene, would be the driving force for this transformation.

Transformations Involving the Alkene Moiety of the Propene Unit

The carbon-carbon double bond in this compound is the primary site for addition reactions. The electronic nature of the substituents—the electron-withdrawing chloro group directly on the double bond and the strongly electron-withdrawing cyanophenyl group at the allylic position—renders the double bond electron-deficient. This influences its reactivity toward electrophiles, nucleophiles, and radicals.

Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) to alkenes typically proceeds via the formation of the most stable carbocation intermediate (Markovnikov's Rule). chemguide.co.uk In this molecule, the addition of a proton (H⁺) could occur at either carbon of the double bond.

Addition to C1 (the CH₂ carbon): This would place a positive charge on C2, the carbon bearing the chlorine atom. This carbocation is destabilized by the electron-withdrawing inductive effect of the adjacent chlorine.

Addition to C2 (the C-Cl carbon): This would form a positive charge on C1. This carbocation is adjacent to the benzylic carbon and the cyanophenyl group. The strongly deactivating nature of the cyano group would destabilize this adjacent carbocation.

Given the electronic effects, the reactivity towards classic electrophilic addition is reduced compared to simple alkenes. However, if a reaction occurs, the regioselectivity will be determined by the subtle balance of these competing electronic factors. libretexts.orglibretexts.org

Nucleophilic Addition: Simple alkenes are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can make the double bond susceptible to nucleophilic attack in a process known as conjugate or Michael addition. The cyanophenyl group, while not directly conjugated to the double bond, exerts a powerful inductive effect, which, combined with the effect of the vinylic chlorine, makes the alkene electron-poor and a potential target for soft nucleophiles.

Radical Addition: In the presence of a radical initiator, radical addition across the double bond can occur. For example, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism, where the bromine radical adds to the double bond to form the most stable carbon radical intermediate.

Table 2: Predicted Regioselectivity of Addition Reactions

| Reagent | Reaction Type | Predicted Intermediate | Major Product |

|---|---|---|---|

| HCl, HBr (no peroxides) | Electrophilic Addition | Carbocation at C1 or C2 | Complex mixture; reaction may be slow chemguide.co.uk |

| HBr, ROOR | Radical Addition | Radical at C2 (stabilized by Cl) | 1-Bromo-2-chloro-3-(4-cyanophenyl)propane |

| R₂NH (e.g., Pyrrolidine) | Nucleophilic Addition | Anionic intermediate | Potential for addition if activated |

Cycloaddition reactions provide a powerful method for ring formation. The electron-deficient nature of the double bond in this compound makes it a suitable candidate for certain cycloadditions.

Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The reaction is most efficient when the dienophile is substituted with electron-withdrawing groups. nih.gov this compound, with its two electron-withdrawing substituents (Cl and the indirect influence of CN), is expected to be a moderately reactive dienophile. It would react with electron-rich dienes, such as 1,3-butadiene (B125203) or cyclopentadiene, to yield cyclohexene (B86901) derivatives. libretexts.org

[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition of two alkenes is typically a photochemical process. Under UV irradiation, this compound could potentially dimerize or react with other alkenes to form cyclobutane (B1203170) derivatives. Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can occur with specialized substrates like ketenes.

The structure of this compound is related to vinyl chloride, the monomer used to produce polyvinyl chloride (PVC). youtube.comyoutube.com As such, it possesses the potential to undergo polymerization via radical, cationic, or anionic mechanisms.

Radical Polymerization: This is the most common method for polymerizing vinyl chloride. researchgate.netresearchgate.net A radical initiator would add to the double bond of the monomer, generating a new radical that can then propagate by adding to subsequent monomer units. However, the bulky 4-cyanobenzyl group may introduce significant steric hindrance, potentially limiting the chain length and favoring the formation of oligomers (short-chain polymers) over high molecular weight polymers. toxicdocs.org

Cationic and Anionic Polymerization: Cationic polymerization is initiated by a strong acid but is likely to be difficult due to the electron-withdrawing nature of the substituents destabilizing any potential carbocationic propagating center. Conversely, anionic polymerization, initiated by a strong nucleophile, might be more feasible as an anionic propagating center would be stabilized by the adjacent electron-withdrawing groups.

Chemical Modifications of the 4-Cyanophenyl Group

The 4-cyanophenyl group of this compound is a versatile functional moiety that can undergo a variety of chemical transformations. These modifications are centered around the reactivity of the nitrile group and the aromatic nature of the phenyl ring.

Nitrile Hydrolysis and Derivatization Reactions

The cyano group (-C≡N) is considered a carboxylic acid derivative and can be hydrolyzed under both acidic and basic conditions to yield either a primary amide or a carboxylic acid. libretexts.org The reaction proceeds in stages, with the amide being an intermediate in the hydrolysis to the carboxylic acid. youtube.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.org The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com A series of proton transfer steps and tautomerization leads to the formation of an amide, which can then be further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Acid-Catalyzed Hydrolysis of this compound:

Step 1 (Amide Formation): this compound + H₂O + H⁺ → 4-(2-chloro-1-propenyl)benzamide

Step 2 (Carboxylic Acid Formation): 4-(2-chloro-1-propenyl)benzamide + H₂O + H⁺ → 4-(2-chloro-1-propenyl)benzoic acid + NH₄⁺

Conversely, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Subsequent hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture in a separate workup step is required to obtain the free carboxylic acid.

Base-Catalyzed Hydrolysis of this compound:

Step 1 (Amide Formation): this compound + OH⁻ + H₂O → 4-(2-chloro-1-propenyl)benzamide + OH⁻

Step 2 (Carboxylate Salt Formation): 4-(2-chloro-1-propenyl)benzamide + OH⁻ → 4-(2-chloro-1-propenyl)benzoate + NH₃

Step 3 (Acidification): 4-(2-chloro-1-propenyl)benzoate + H₃O⁺ → 4-(2-chloro-1-propenyl)benzoic acid + H₂O

Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate amide. youtube.com

The nitrile group can also be a precursor for other functional groups. For instance, reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield the corresponding primary amine, 4-(2-chloro-1-propenyl)benzylamine.

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, HCl (aq), Heat | 4-(2-chloro-1-propenyl)benzamide | 4-(2-chloro-1-propenyl)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(2-chloro-1-propenyl)benzamide | 4-(2-chloro-1-propenyl)benzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | - | 4-(2-chloro-1-propenyl)benzylamine |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being heavily influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. msu.edu The reaction generally proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The substituents already present on the ring determine its reactivity and the position of the incoming electrophile.

The 4-cyanophenyl group contains two substituents: the cyano group (-CN) and the 2-chloro-1-propenyl group [-CH₂C(Cl)=CH₂].

Cyano Group (-CN): This group is strongly electron-withdrawing due to both inductive effects and resonance. Consequently, it deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. uci.edu It is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (positions 3 and 5).

2-Chloro-1-propenyl Group: This alkyl-type group is generally considered to be weakly activating or deactivating. Its influence is less pronounced than the strongly deactivating cyano group.

Given the dominant directing effect of the cyano group, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to be sluggish and yield predominantly the meta-substituted product with respect to the cyano group. uci.edu

| EAS Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(4-cyano-3-nitrophenyl)-1-propene |

| Bromination | Br₂, FeBr₃ | 2-Chloro-3-(3-bromo-4-cyanophenyl)-1-propene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Chloro-3-(3-acetyl-4-cyanophenyl)-1-propene |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com

The cyano group, being a potent electron-withdrawing group, can activate the ring for SNAr, particularly at the ortho and para positions relative to a leaving group. libretexts.org In the case of this compound, there is no leaving group (like a halogen) directly attached to the ring. Therefore, the compound itself is not primed for a typical SNAr reaction. However, if a halogen were introduced onto the ring (e.g., at position 2 via an alternative synthesis), the cyano group at position 4 would activate that ortho position for nucleophilic attack.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

To gain deeper insight into the reaction pathways of this compound, kinetic and isotopic labeling studies are indispensable tools. These methods provide evidence for proposed mechanisms, characterize transition states, and identify rate-determining steps. ias.ac.in

Kinetic Studies would involve measuring the rate of a reaction (e.g., nitrile hydrolysis or a substitution reaction) while systematically varying the concentrations of the reactants. The resulting data can be used to determine the rate law for the reaction, which provides crucial information about the molecularity of the rate-determining step. For example, in a hypothetical SNAr reaction on a halogenated derivative, a second-order rate law (first order in the aryl halide and first order in the nucleophile) would support the proposed bimolecular addition-elimination mechanism.

Isotopic Labeling is a powerful technique used to track the movement of atoms throughout a chemical reaction. wikipedia.orgthieme-connect.de By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), one can follow the fate of the label in the products using techniques like mass spectrometry or NMR spectroscopy. researchgate.net

For instance, to study the mechanism of nitrile hydrolysis, one could synthesize 2-Chloro-3-(4-cyano-¹³C-phenyl)-1-propene. Analyzing the products would confirm that the ¹³C atom is incorporated into the carbonyl carbon of the resulting carboxylic acid, consistent with the accepted mechanism.

Another important application is the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction upon isotopic substitution. ias.ac.in A significant KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, in studying an electrophilic aromatic substitution reaction, replacing the hydrogen atom to be substituted with deuterium (B1214612) (²H) would likely result in a primary KIE if the C-H bond cleavage is part of the rate-determining step. Conversely, a lack of a significant KIE would suggest that the initial attack of the electrophile is the slow step, which is typical for most EAS reactions. msu.edu

| Mechanistic Question | Proposed Study | Isotope/Method | Expected Outcome and Interpretation |

|---|---|---|---|

| Fate of nitrogen in nitrile hydrolysis | Isotopic Labeling | ¹⁵N | Mass spectrometry shows ¹⁵N incorporated into the final ammonia/ammonium product, confirming the origin of the nitrogen atom. |

| Role of C-H bond cleavage in EAS | Kinetic Isotope Effect | ²H (Deuterium) | A small kH/kD value (~1) would indicate that C-H bond cleavage is not the rate-determining step. |

| Confirmation of SNAr mechanism | ¹³C KIE Study | ¹³C at the site of substitution | A significant ¹²C/¹³C KIE would provide evidence for a concerted mechanism, whereas a KIE near unity might suggest a stepwise process where bond formation is fully rate-determining. nih.gov |

Spectroscopic and Structural Characterization of 2 Chloro 3 4 Cyanophenyl 1 Propene

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational isomers.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of 2-Chloro-3-(4-cyanophenyl)-1-propene would be expected to show characteristic absorption bands corresponding to its constituent functional groups. A data table summarizing these expected vibrations is presented below. The precise wavenumbers can vary based on the molecular environment and physical state of the sample.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=C (Alkenyl) | Stretching | 1640 - 1680 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkenyl) | Stretching | 3010 - 3095 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-Cl (Chloro) | Stretching | 600 - 800 |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 |

| C-H (Alkenyl) | Out-of-plane Bending | 890 - 990 |

Data is based on typical vibrational frequencies for the respective functional groups and does not represent experimental data for the specific compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The nitrile (C≡N) and the aromatic ring stretching vibrations are expected to produce strong and characteristic signals in the Raman spectrum. The symmetric nature of the para-substituted benzene (B151609) ring would also influence the Raman active modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and splitting patterns are crucial for assigning the structure.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to CN) | 7.6 - 7.8 | Doublet |

| Aromatic Protons (meta to CN) | 7.3 - 7.5 | Doublet |

| Vinylic Protons (=CH₂) | 5.3 - 5.6 | Singlets |

| Benzylic Protons (-CH₂-) | 3.6 - 3.8 | Singlet |

Data is estimated based on analogous structures and does not represent experimental data for the specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Nitrile Carbon (C≡N) | 118 - 120 |

| Quaternary Aromatic Carbon (C-CN) | 110 - 115 |

| Aromatic CH Carbons | 128 - 135 |

| Quaternary Aromatic Carbon (C-CH₂) | 140 - 145 |

| Vinylic Carbon (=C(Cl)-) | 135 - 140 |

| Vinylic Carbon (=CH₂) | 115 - 120 |

| Benzylic Carbon (-CH₂-) | 35 - 45 |

Data is estimated based on analogous structures and does not represent experimental data for the specific compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons (typically over 2-3 bonds), which would be critical in confirming the connection between the chloropropene moiety and the cyanophenyl ring.

Without actual spectral data, a detailed analysis and interpretation for this compound cannot be performed. The information presented is based on general spectroscopic principles and data for similar chemical structures.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for the Nitrile Group

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, NMR technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. researchgate.net Due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming but offer invaluable structural information. huji.ac.il For this compound, ¹⁵N NMR is particularly useful for characterizing the nitrile (-C≡N) functional group.

The chemical shift of the nitrile nitrogen is sensitive to the electronic effects of the substituents on the aromatic ring. The cyanophenyl group in the target molecule is part of a conjugated system, which influences the electron density at the nitrogen atom. In comparable aryl nitriles, the ¹⁵N chemical shift for the nitrile group typically appears in a characteristic downfield region. science-and-fun.de Studies on various nitrile-containing compounds have established a general range for these chemical shifts. researchgate.netresearchgate.net For instance, the ¹⁵N NMR chemical shift of the nitrogen in a nitrile group can be significantly affected by solvent polarity and hydrogen bonding interactions. nih.govnih.gov

Based on data for structurally related aromatic nitriles, the ¹⁵N chemical shift for the nitrile group in this compound is predicted to fall within the typical range for this functionality. Any significant deviation from this expected value could indicate unusual electronic delocalization or intermolecular interactions in the analyzed sample.

Table 1: Predicted ¹⁵N NMR Data for the Nitrile Group

| Functional Group | Predicted ¹⁵N Chemical Shift (δ) / ppm (Relative to CH₃NO₂) |

| Aryl Nitrile (-C≡N) | -140 to -120 |

Note: The predicted chemical shift is based on typical values for aryl nitriles and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy. This technique allows for the unambiguous confirmation of the molecular formula of this compound.

Upon ionization, typically through methods like electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺˙ or [M+H]⁺). The high resolving power of the instrument allows for the differentiation of ions with the same nominal mass but different elemental compositions.

Furthermore, the study of the fragmentation patterns in the mass spectrum provides valuable structural information. wikipedia.org The fragmentation of this compound is expected to be influenced by its key structural features: the cyanophenyl ring, the allylic chloride, and the benzylic position. libretexts.org Common fragmentation pathways for such compounds include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond is a common fragmentation pathway for alkyl halides, leading to the formation of a stable allylic/benzylic carbocation. youtube.comyoutube.com

Benzylic Cleavage: Fragmentation at the bond beta to the aromatic ring can result in the formation of a stable tropylium (B1234903) ion (m/z 91) or a related benzylic cation. researchgate.netnist.gov

Loss of the Propene Sidechain: Cleavage of the bond between the aromatic ring and the sidechain can lead to a cyanophenyl cation.

The presence of chlorine's isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions, appearing as a characteristic M and M+2 pattern. youtube.com

Table 2: Expected HRMS Data and Major Fragmentation Pathways

| Ion | Predicted m/z | Description |

| [C₁₀H₈ClN]⁺˙ | 177.0345 | Molecular Ion |

| [C₁₀H₈N]⁺ | 142.0657 | Loss of Chlorine radical (·Cl) |

| [C₇H₄N]⁺ | 102.0344 | Fragment corresponding to the cyanophenyl moiety |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion, a common fragment in benzylic systems |

Note: The predicted m/z values are calculated based on the exact masses of the most abundant isotopes.

Electronic Absorption and Emission Spectroscopy (UV-Visible Spectroscopy) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net This technique is particularly sensitive to the presence of conjugated π-systems. The structure of this compound contains a styrene-like chromophore, where the vinyl group is conjugated with the cyanophenyl ring. This extended conjugation is expected to result in characteristic UV absorption bands.

The electronic spectrum of styrene (B11656) and its derivatives typically shows two main absorption bands. nist.govuwosh.edu The more intense band at shorter wavelengths (around 200-220 nm) is attributed to a π → π* transition of the aromatic ring, while a weaker, longer-wavelength band (around 245-280 nm) is characteristic of the conjugated system involving the vinyl group and the phenyl ring. uconn.eduisfcppharmaspire.comnist.gov The position and intensity of these bands can be influenced by substituents on the aromatic ring and the alkene. The electron-withdrawing nature of the cyano group is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted styrene.

Table 3: Predicted UV-Visible Absorption Data

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) / L mol⁻¹ cm⁻¹ |

| π → π* (Aromatic) | ~220-240 | High |

| π → π* (Conjugated System) | ~260-290 | Moderate |

Note: The predicted values are based on the UV-Vis spectra of similar substituted styrenes and are subject to solvent effects.

X-ray Crystallographic Analysis for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

The crystal structure would reveal the planarity of the cyanophenyl group and the geometry of the propene sidechain. Of particular interest would be the C-Cl bond length and the conformation around the C-C single bond connecting the phenyl ring and the propene unit.

Table 4: Expected General Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | e.g., P2₁/c or P-1 |

| Key Bond Lengths | C-Cl: ~1.78 Å; C≡N: ~1.15 Å; C=C: ~1.34 Å |

| Intermolecular Interactions | π-π stacking, C-H···N interactions, Halogen bonding |

Note: These are hypothetical values and typical ranges based on known crystal structures of similar organic compounds.

Computational and Theoretical Investigations of 2 Chloro 3 4 Cyanophenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and thermochemical properties with high accuracy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Thermochemistry

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nanobioletters.comresearchgate.net For 2-Chloro-3-(4-cyanophenyl)-1-propene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine its most stable three-dimensional structure (geometry optimization). materialsciencejournal.orgresearchgate.net

This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. From this optimized geometry, various thermochemical parameters can be calculated, as shown in the hypothetical data table below.

Table 1: Hypothetical Thermochemical Data for this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Enthalpy of Formation | Data not available | kJ/mol |

| Gibbs Free Energy | Data not available | kJ/mol |

| Entropy | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Ab Initio Methods for Higher-Level Electronic Structure Characterization

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. nist.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide more accurate electronic energies and a more detailed description of the electronic structure. nist.gov These higher-level calculations would be crucial for benchmarking the results obtained from DFT and for investigating phenomena where electron correlation is particularly important. nist.govresearchgate.net

Molecular Orbital Analysis and Reactivity Descriptors

The electronic properties of a molecule are governed by its molecular orbitals. Analysis of these orbitals provides insight into the molecule's reactivity and kinetic stability. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. researchgate.netnih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | Data not available | eV |

| LUMO Energy | ELUMO | Data not available | eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available | eV |

| Ionization Potential (I) | -EHOMO | Data not available | eV |

| Electron Affinity (A) | -ELUMO | Data not available | eV |

| Electronegativity (χ) | (I + A) / 2 | Data not available | eV |

| Chemical Hardness (η) | (I - A) / 2 | Data not available | eV |

| Chemical Softness (S) | 1 / (2η) | Data not available | eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | Data not available | eV |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The EPS maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, one would expect negative potential around the nitrogen atom of the cyano group and the chlorine atom, and positive potential around the hydrogen atoms.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. scielo.br These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. materialsciencejournal.org A detailed analysis of the calculated vibrational modes would allow for the assignment of the peaks observed in the experimental spectra of this compound.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computation of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint determined by its three-dimensional structure and bonding. Computational methods can predict the vibrational frequencies and their corresponding infrared (IR) and Raman intensities with a high degree of accuracy. These calculations are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6–311++G(d,p), are employed to first optimize the ground-state geometry of the molecule. nih.gov Following optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies. Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, computed frequencies are typically multiplied by a scaling factor. nih.gov

The key vibrational modes for this compound that would be of interest include:

C≡N stretch: The cyano group exhibits a strong, characteristic stretching vibration.

C=C stretch: The alkene double bond of the propene moiety.

C-Cl stretch: The vibration of the carbon-chlorine bond.

Aromatic C-H and C=C stretches: Vibrations associated with the cyanophenyl ring.

CH₂ bending modes: Wagging, twisting, and scissoring of the methylene (B1212753) group.

The computed IR and Raman intensities help in predicting the appearance of the experimental spectra, as some vibrational modes may be IR-active, Raman-active, or both. A comparison between different computational methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can also be performed to assess the reliability of the predictions. nist.gov

Illustrative Data Table: Comparison of Calculated Vibrational Frequencies (cm⁻¹) This table represents a typical output format for comparing vibrational frequency calculations using different theoretical methods for a molecule like 3-chloro-1-propene, an analogue of the subject compound. nist.gov

| Mode | Vibrational Motion | Method A (HF/6-31G) | Method B (MP2/6-31G) |

| 1 | =CH₂ asym stretch | 3071 | 3138 |

| 2 | =CH stretch | 3022 | 3050 |

| 3 | =CH₂ sym stretch | 3007 | 3024 |

| 4 | -CH₂ asym stretch | 2995 | 3009 |

| 5 | -CH₂ sym stretch | 2951 | 2956 |

| 6 | C=C stretch | 1688 | 1642 |

| 7 | =CH₂ scissoring | 1470 | 1449 |

| 14 | C-Cl stretch | 982 | 933 |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, aiding in the assignment of complex spectra.

The standard approach for calculating NMR parameters is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed in conjunction with DFT. scirp.org The process involves optimizing the molecular geometry and then performing the GIAO calculation at a selected level of theory. The resulting absolute magnetic shieldings are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, these calculations would predict the chemical shifts for:

¹H NMR: The distinct protons of the vinyl group (=CH₂), the methine proton (=CH), the methylene protons (-CH₂-), and the aromatic protons on the cyanophenyl ring.

¹³C NMR: The carbons of the cyano group (-CN), the aromatic ring, the alkene group (C=C), and the methylene group (-CH₂-).

These theoretical predictions are invaluable for confirming structural assignments from experimental data and for understanding how the electronic environment, influenced by the chloro and cyano substituents, affects the magnetic shielding of each nucleus.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) This table illustrates the typical format for reporting predicted chemical shifts relative to a standard (TMS), as would be calculated for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyano (CN) | Value |

| Aromatic C-CN | Value |

| Aromatic CH (ortho) | Value |

| Aromatic CH (meta) | Value |

| Aromatic C-CH₂ | Value |

| Allylic -CH₂- | Value |

| Propene =C(Cl)- | Value |

| Propene =CH₂ | Value |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the feasibility and pathways of chemical reactions by mapping their potential energy surfaces. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

Intramolecular Rearrangements

Molecules with an allylic halide structure, such as this compound, are potential substrates for intramolecular rearrangements, particularly sigmatropic rearrangements. For instance, a mdpi.commdpi.com-sigmatropic shift could, in principle, lead to the isomeric 1-Chloro-3-(4-cyanophenyl)-1-propene.

Computational studies are essential for exploring such possibilities. Using DFT, the reaction pathway can be modeled to:

Locate the Transition State (TS): Specialized algorithms are used to find the first-order saddle point on the potential energy surface that connects the reactant and product.

Verify the TS: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the bonds breaking and forming during the rearrangement.

Calculate Activation Energy: The Gibbs free energy difference (ΔG‡) between the reactant and the transition state is calculated to determine the kinetic barrier of the reaction. nsf.gov

Computational investigations on analogous systems, such as the mdpi.comdntb.gov.ua-rearrangement of allylic ammonium (B1175870) ylides or the Claisen rearrangement of aryl ethers, demonstrate how these methods can elucidate complex stereochemical outcomes and the influence of substituents on reaction feasibility. nsf.govacs.org

Intermolecular Reaction Pathways

The reactivity of this compound in intermolecular reactions, such as nucleophilic substitution at the allylic carbon, can also be modeled computationally. For example, the reaction with a nucleophile (Nu⁻) can proceed via an Sₙ2 or Sₙ2' mechanism.

Computational modeling can distinguish between these competing pathways by calculating the activation barriers for each. The Sₙ2 pathway would involve a direct attack on the carbon bearing the chlorine atom, while the Sₙ2' pathway involves an attack on the terminal carbon of the double bond, accompanied by the migration of the double bond and expulsion of the chloride ion. By calculating the Gibbs free energy profiles for both reaction coordinates, the kinetically favored pathway can be identified.

Investigation of Non-Covalent Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of non-covalent interactions (NCIs). These interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate the final crystal structure and influence material properties.

For this compound, several key interactions are expected:

Cyano Group Interactions: The cyano group is a versatile participant in NCIs. Its nitrogen atom has a negative electrostatic potential and can act as a hydrogen bond or halogen bond acceptor. mdpi.com The C≡N bond's π-system can also engage in π-hole interactions. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules, such as the nitrogen of the cyano group.

π-π Stacking: The aromatic cyanophenyl rings can stack on top of each other, a common stabilizing interaction in aromatic compounds.

Modern computational tools are used to visualize and quantify these interactions:

Hirshfeld Surface Analysis: This method maps the intermolecular contacts in a crystal. The resulting "fingerprint plots" provide a quantitative summary of the different types of close contacts, helping to identify the most significant interactions driving crystal packing. dntb.gov.ua

Reduced Density Gradient (RDG) Analysis: Based on electron density and its gradient, RDG analysis identifies and visualizes the regions of space involved in non-covalent interactions. It can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. mdpi.com

Atoms in Molecule (AIM) Theory: AIM analysis can identify bond paths between atoms, including those involved in weak non-covalent interactions, providing further evidence for their existence and character. mdpi.com

These computational approaches provide a detailed picture of the intermolecular forces that stabilize the crystal lattice of this compound, explaining its solid-state architecture.

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-3-(4-cyanophenyl)-1-propene as a Versatile Synthon in the Synthesis of Complex Organic Molecules

The potential of this compound as a synthon—a molecular fragment used to build larger molecules—is theoretically significant due to its trifunctional nature. The vinyl chloride moiety can participate in various coupling reactions, the nitrile group can be hydrolyzed or reduced to other functional groups, and the allyl group offers a site for addition reactions. However, specific applications in the synthesis of complex organic molecules are not well-documented.

Precursor to Functionalized Heterocyclic Systems

There is currently no specific information available in scientific literature detailing the use of this compound as a precursor for the synthesis of functionalized heterocyclic systems. While the nitrile and allyl functionalities could theoretically be utilized in cyclization reactions to form heterocycles, no published research has demonstrated this application.

Building Block for Polycyclic and Spirocyclic Structures

Similarly, the role of this compound as a building block for polycyclic and spirocyclic structures is not described in the available literature. The construction of such complex carbocyclic frameworks typically requires specific and well-established synthetic methodologies, and the application of this particular compound in such syntheses has not been reported.

Integration into Polymer Chemistry for Functional Materials

The presence of a polymerizable propene group suggests that this compound could potentially be used in polymer synthesis. The cyano and chloro substituents could impart specific functionalities to the resulting polymers, such as altered solubility, thermal properties, or reactivity.

Monomer for Homopolymerization Studies

No studies on the homopolymerization of this compound have been found in the public scientific record. Such studies would be necessary to characterize the properties of the resulting homopolymer and assess its potential applications.

Comonomer in the Synthesis of Functional Copolymers

The use of this compound as a comonomer in the synthesis of functional copolymers has not been reported. Copolymerization with other monomers could be a strategy to incorporate its specific functional groups into a larger polymer chain, thereby tailoring the material's properties for specific applications. However, no such research has been published.

Role in Supramolecular Chemistry and Crystal Engineering

The nitrile group of this compound could potentially engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which are fundamental to supramolecular chemistry and crystal engineering. These interactions can direct the assembly of molecules into well-defined, ordered structures. Nevertheless, there are no available studies that investigate the role of this specific compound in these fields.

Design of Co-crystals and Cocrystallization Studies Utilizing the Cyanophenyl Group

Co-crystals are multi-component crystalline structures wherein at least two different components are held together in a stoichiometric ratio within the same crystal lattice through non-covalent interactions. nih.gov This approach to crystal engineering is a prominent strategy for modifying the physicochemical properties of solid-state materials, such as solubility, stability, and melting point, without altering the chemical structure of the constituent molecules. nih.govnih.gov The formation of co-crystals relies on the predictable and reliable formation of intermolecular interactions, often referred to as supramolecular synthons. researchgate.net

The this compound molecule possesses a cyanophenyl group, which is a key functional moiety for the design of co-crystals. The nitrogen atom of the cyano (nitrile) group is a potent hydrogen bond acceptor, enabling it to form robust and directional hydrogen bonds with suitable co-former molecules that act as hydrogen bond donors. nih.gov This interaction is a common and reliable supramolecular synthon used in crystal engineering. For instance, a carboxylic acid or an amide group on a co-former molecule can interact with the cyano group of this compound to form a predictable hydrogen-bonded network, guiding the assembly of the co-crystal. researchgate.net

The design process for co-crystals involves a screening phase where various potential co-formers are tested. mdpi.com Several methods are employed for the preparation and screening of co-crystals, including:

Solution-based methods : The most common approach involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and the co-former in a suitable solvent and allowing the co-crystal to form upon slow evaporation. nih.gov The selection of the solvent is critical as it influences the solubility and nucleation kinetics. nih.gov

Mechanochemical methods : Techniques like neat grinding (grinding the two solid components together) or liquid-assisted grinding (grinding with a small amount of liquid) use mechanical energy to facilitate co-crystal formation. mdpi.com These methods are often more environmentally friendly due to the reduced use of solvents. researchgate.net

Reaction Cocrystallization : This method is suitable when the co-crystal components have different solubilities. Reactants are mixed in non-stoichiometric concentrations to generate a supersaturated solution from which the co-crystal precipitates. nih.gov

Characterization of the resulting solids is essential to confirm co-crystal formation. Techniques such as Differential Scanning Calorimetry (DSC) are widely used, where the formation of a new crystalline phase is indicated by a melting point that is different from those of the individual components. nih.govmdpi.com

Table 1: Potential Supramolecular Synthons for this compound in Co-crystal Design

| Co-former Functional Group | Potential Supramolecular Synthon with Cyanophenyl Group | Interaction Type |

| Carboxylic Acid (-COOH) | O-H···N≡C | Hydrogen Bond |

| Primary/Secondary Amide (-CONH₂) | N-H···N≡C | Hydrogen Bond |

| Phenol/Alcohol (-OH) | O-H···N≡C | Hydrogen Bond |

| Aromatic Rings | π···π Stacking | van der Waals Forces |

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands or linkers). nih.gov Coordination polymers are structurally similar, forming one-, two-, or three-dimensional networks through the coordination bonds between metal centers and organic ligands. mdpi.com The modular nature of these materials allows for the tuning of their structure, pore size, and chemical functionality by carefully selecting the metal and organic components. nih.gov

The cyanophenyl group present in this compound makes it a candidate for use as an organic ligand in the synthesis of MOFs and coordination polymers. The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate to a metal center, acting as a monodentate ligand. Research has shown that cyanophenyl and pyridyl functional groups are effective in directing the self-assembly of porphyrin-based Metal-Organic Coordination Networks (MOCNs). nih.govresearchgate.net In these structures, the cyano end-groups coordinate to metal atoms, forming nodes that link the larger organic molecules into an extended network. nih.govacs.org

Furthermore, the allyl chloride moiety of the molecule offers a potential site for post-synthetic modification (PSM). researchgate.net PSM is a technique where the chemical functionality of a pre-synthesized MOF is altered by reacting pendent groups on the organic linkers. researchgate.net The reactive C-Cl bond in the allyl group could potentially undergo further reactions after the MOF has been formed, allowing for the introduction of new functional groups into the pores of the material.

Table 2: Role of the Cyanophenyl Group in MOF and Coordination Polymer Formation

| Feature | Description | Reference |

| Coordination Site | The nitrogen atom of the cyano group donates a lone pair of electrons to a metal ion. | nih.gov |

| Ligand Type | Acts as a monodentate or terminal ligand. | nih.govacs.org |

| Structural Influence | The linear geometry of the cyano-metal bond influences the resulting framework topology. | acs.org |

| Common Metal Ions | Can coordinate with various transition metals such as Iron (Fe), Cobalt (Co), Zinc (Zn), and Copper (Cu). | mdpi.comnih.gov |

Intermediate in the Preparation of Specialized Organic Compounds for Industrial and Research Applications

In organic synthesis, an intermediate is a molecular entity that is formed from reactants and reacts further to give the desired products. nih.gov These transient species are crucial in a reaction pathway, and their reactivity dictates the outcome of the synthesis. zmsilane.com this compound is a multifunctional compound that can serve as a versatile intermediate for the synthesis of more complex molecules. Its utility stems from the presence of two key reactive sites: the allyl chloride group and the cyanophenyl group.